molecular formula C11H16N2O B1485015 (3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol CAS No. 1846635-18-4

(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol

Cat. No.: B1485015
CAS No.: 1846635-18-4
M. Wt: 192.26 g/mol
InChI Key: QILICKGBQWSXRD-GHMZBOCLSA-N
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Description

(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 4-methylphenylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylamine and a suitable pyrrolidine precursor.

    Reaction Conditions: The key step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions under controlled conditions

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric form.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-[(4-chlorophenyl)amino]pyrrolidin-3-ol: Similar structure but with a chlorine substituent instead of a methyl group.

    (3R,4R)-4-[(4-fluorophenyl)amino]pyrrolidin-3-ol: Contains a fluorine substituent.

    (3R,4R)-4-[(4-methoxyphenyl)amino]pyrrolidin-3-ol: Features a methoxy group.

Uniqueness

The uniqueness of (3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenylamino group may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

(3R,4R)-4-(4-methylanilino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-2-4-9(5-3-8)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILICKGBQWSXRD-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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